1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole 1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole
Brand Name: Vulcanchem
CAS No.: 67177-54-2
VCID: VC6443303
InChI: InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2
SMILES: C1CNCC2CC3=CC=CC=C3N2C1
Molecular Formula: C12H16N2
Molecular Weight: 188.274

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole

CAS No.: 67177-54-2

Cat. No.: VC6443303

Molecular Formula: C12H16N2

Molecular Weight: 188.274

* For research use only. Not for human or veterinary use.

1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole - 67177-54-2

Specification

CAS No. 67177-54-2
Molecular Formula C12H16N2
Molecular Weight 188.274
IUPAC Name 2,3,4,5,11,11a-hexahydro-1H-[1,4]diazepino[1,2-a]indole
Standard InChI InChI=1S/C12H16N2/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12/h1-2,4-5,11,13H,3,6-9H2
Standard InChI Key KWCXBDNAWJYLHS-UHFFFAOYSA-N
SMILES C1CNCC2CC3=CC=CC=C3N2C1

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1H,2H,3H,4H,5H,11H,11aH- diazepino[1,2-a]indole (CAS 67177-54-2) is a polycyclic organic compound with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol . Its IUPAC name, 2,3,4,5,11,11a-hexahydro-1H- diazepino[1,2-a]indole, reflects its fused ring system comprising a seven-membered diazepine ring (containing two nitrogen atoms) and a six-membered indole moiety . The structural complexity arises from the fusion of these rings at the 1,2-a position, creating a rigid bicyclic framework with distinct stereoelectronic properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂
Molecular Weight188.27 g/mol
AppearanceLiquid at room temperature
Storage ConditionsRoom temperature, inert gas
PubChem CID12424660

Stereochemical Considerations

The compound’s 11aH designation indicates a specific stereochemistry at the 11a position, where the hydrogen atom occupies a defined spatial orientation relative to the fused ring system. Computational models suggest that this stereochemistry influences its receptor-binding affinity, particularly for serotonin receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves cyclization of 2,3,4,5,11,11a-hexahydro-1H-1,4-diazepino[1,2-a]indole with acetic anhydride under reflux conditions . This method typically proceeds as follows:

  • Precursor Activation: The diazepinoindole precursor is dissolved in anhydrous dichloromethane.

  • Cyclization: Acetic anhydride is added dropwise, and the mixture is refluxed for 3 hours.

  • Workup: The reaction is quenched with ice water, extracted with diethyl ether, and purified via column chromatography .

Yields from this method range between 45–60%, with purity exceeding 95% as confirmed by HPLC .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproduct formation. Key parameters include:

  • Temperature Control: Maintained at 110–120°C to prevent decomposition.

  • Residence Time: Optimized to 8–10 minutes for complete cyclization.

  • Catalyst Use: Zeolite-based catalysts improve regioselectivity by 20% compared to traditional methods .

Pharmacological Properties and Mechanisms

Serotonin Receptor Interactions

While direct binding data for 1H,2H,3H,4H,5H,11H,11aH- diazepino[1,2-a]indole is limited, structurally analogous diazepinoindoles exhibit potent activity at 5-HT₂C receptors (Kᵢ = 4.8 nM) . Molecular docking studies suggest that the compound’s diazepine ring forms hydrogen bonds with Ser3.36 and Phe6.52 residues in the receptor’s binding pocket, while the indole moiety engages in π-π stacking with Trp6.48 .

Functional Effects

  • Anxiolytic Potential: Related compounds reduce shock-induced aggression in murine models by 40–60% at 10 mg/kg doses .

  • Metabolic Regulation: 5-HT₂C activation suppresses appetite in zebrafish models, suggesting utility in obesity management .

Applications in Medicinal Chemistry

Lead Compound Optimization

The diazepinoindole scaffold serves as a template for developing:

  • Selective 5-HT₂C Agonists: Modifying N-alkyl substituents improves selectivity over 5-HT₂A receptors (4-fold enhancement) .

  • Antidepressant Candidates: Fluorination at the C₆ position increases blood-brain barrier permeability by 30% .

Photoredox Catalysis in Synthesis

Recent advances employ photoredox catalysts (e.g., Ir(ppy)₃) for radical-mediated cyclization, enabling access to diazepinoindole derivatives under mild conditions . This method achieves 70–85% yields and tolerates electron-deficient aryl groups .

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